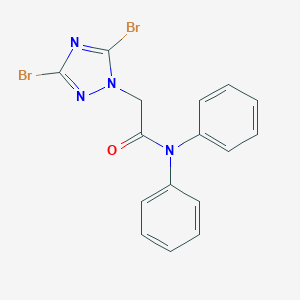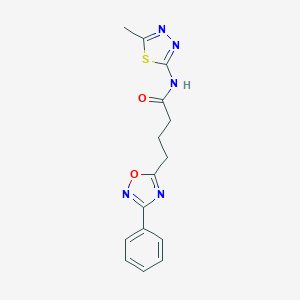
N-(2,3-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DPAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAQ belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用機序
DPAQ exerts its effects through the inhibition of CDKs and HDACs, which leads to the suppression of cell proliferation and induction of apoptosis (programmed cell death). Additionally, DPAQ has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
In addition to its effects on CDKs and HDACs, DPAQ has been shown to modulate several other signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. These effects have been shown to contribute to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of DPAQ is its potent inhibitory effects on CDKs and HDACs, which makes it a promising candidate for the development of novel anticancer therapies. Additionally, DPAQ has been shown to exhibit low toxicity in normal cells, further highlighting its potential as a therapeutic agent. However, one of the limitations of DPAQ is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
Several future directions for the study of DPAQ and its potential applications in scientific research can be identified. One area of interest is the development of novel formulations that improve the solubility and bioavailability of DPAQ, which may enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of DPAQ on CDKs and HDACs, as well as its effects on other signaling pathways involved in cell growth and survival. Finally, the potential applications of DPAQ in the treatment of other diseases, such as inflammatory and viral diseases, warrant further investigation.
合成法
DPAQ can be synthesized through a multi-step process that involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate to form 2,3-dichlorophenylacetoacetic acid. This intermediate is then reacted with anthranilic acid to form the corresponding quinazolinone derivative, which is subsequently converted to DPAQ through the addition of acetic anhydride.
科学的研究の応用
DPAQ has been shown to exhibit potent inhibitory effects on several enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes are involved in the regulation of cell cycle progression and gene expression, respectively, and their dysregulation has been implicated in the development and progression of various diseases, including cancer.
特性
分子式 |
C16H11Cl2N3O2 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-5-3-7-13(15(11)18)20-14(22)8-21-9-19-12-6-2-1-4-10(12)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChIキー |
UNAYOILLSDGIRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)
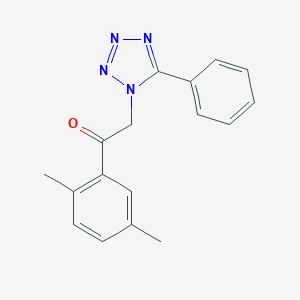
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
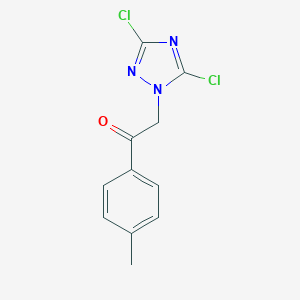
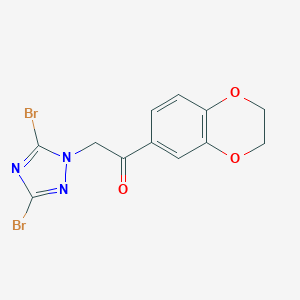



![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
